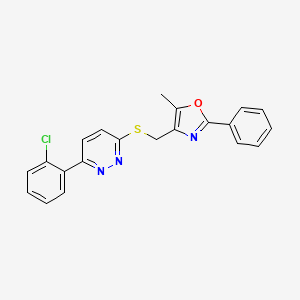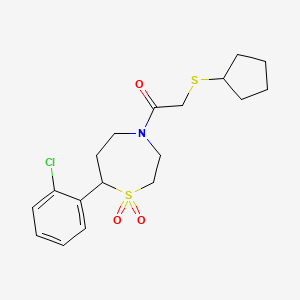
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone is a useful research compound. Its molecular formula is C18H24ClNO3S2 and its molecular weight is 401.96. The purity is usually 95%.
BenchChem offers high-quality 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research into the synthesis of cycloheptatrienes and their reactions reveals the complexity of reactions involving alkylthio groups. For example, the study by Cavazza, Morganti, and Pietra (1979) delves into the synthesis of 1,7-difunctionalized cycloheptatrienes, demonstrating the intricate interplay of sigmatropic shifts in these compounds Cavazza, Morganti, & Pietra, 1979.
The exploration of reaction mechanisms, such as those involving acyl- and aroyl-substituted indolines, offers insights into the formation of complex heterocyclic structures. Harano et al. (2007) discuss the catalyzed formation of dihydroindolo[1,2-c]quinazoline derivatives, highlighting the utility of these reactions in synthesizing novel compounds Harano et al., 2007.
Potential Applications in Material Science
The study of photochemically initiated reactions, such as those investigated by Hartgerink et al. (1971), provides a foundation for understanding the photostability and reactivity of organic compounds under light exposure. Such knowledge is crucial for designing materials with specific photoresponsive properties Hartgerink et al., 1971.
Research into the reactivity of specific acetophenone derivatives towards sulfur- and oxygen-containing nucleophiles, as explored by Pouzet et al. (1998), underscores the versatility of these compounds in organic synthesis. Such studies are pivotal for advancing synthetic methodologies and creating new materials Pouzet et al., 1998.
Biocatalysis and Green Chemistry
- The development of enzymatic processes for the synthesis of chiral intermediates, like the one described by Guo et al. (2017), showcases the integration of biocatalysis in producing compounds with high enantiomeric excess. This approach aligns with green chemistry principles, offering environmentally friendly alternatives to traditional chemical synthesis Guo et al., 2017.
properties
IUPAC Name |
1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-2-cyclopentylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO3S2/c19-16-8-4-3-7-15(16)17-9-10-20(11-12-25(17,22)23)18(21)13-24-14-5-1-2-6-14/h3-4,7-8,14,17H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVWHNAUVIODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(cyclopentylthio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-2-fluoro-N-methylbenzamide](/img/structure/B2549496.png)
![3-Cyano-4,6-dimethyl-2-pyridinyl 3-[(dimethylamino)sulfonyl]benzenecarboxylate](/img/structure/B2549497.png)
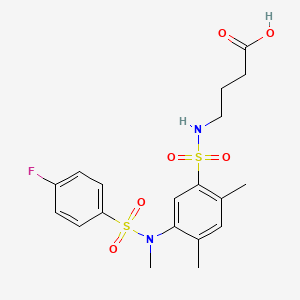
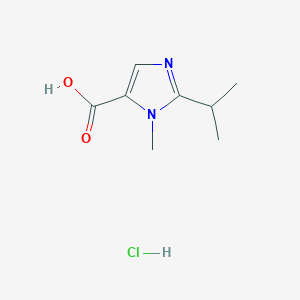
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
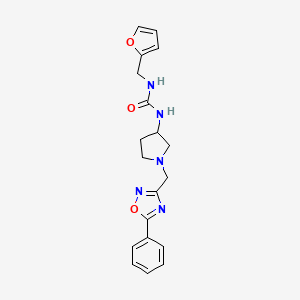
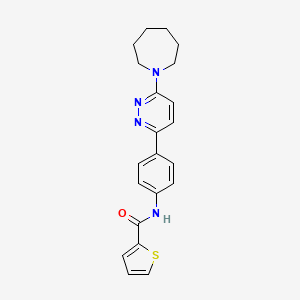
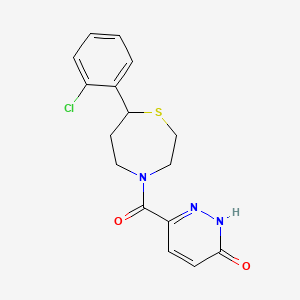
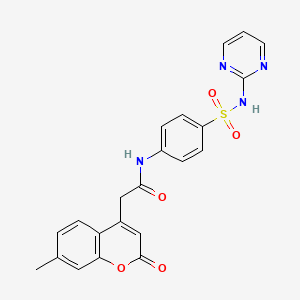
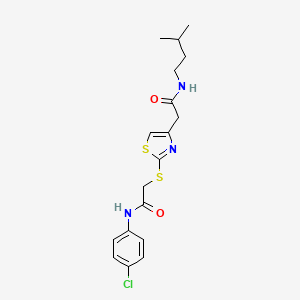
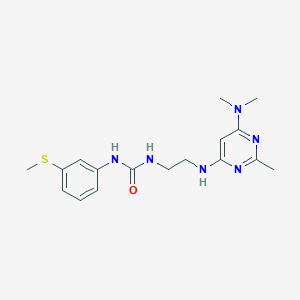
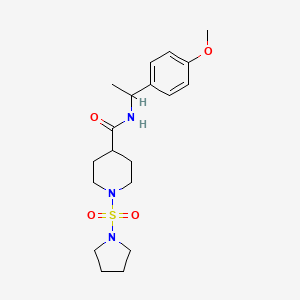
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
